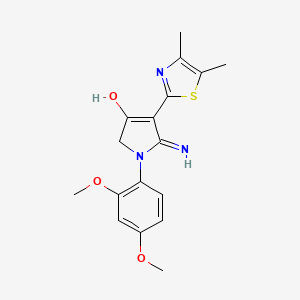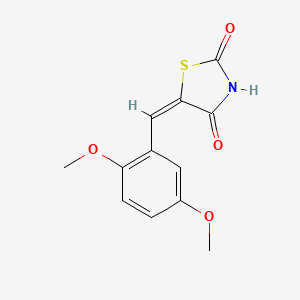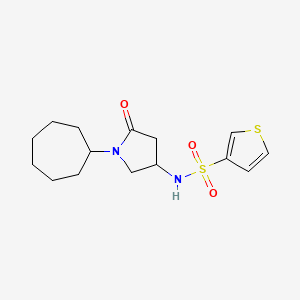
1-(2-methylphenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methylphenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as MPP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MPP belongs to the class of pyrimidinetrione derivatives and has been studied for its pharmacological properties.
作用機序
The mechanism of action of 1-(2-methylphenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it has been suggested that 1-(2-methylphenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione may exert its pharmacological effects by modulating the activity of various signaling pathways and enzymes involved in cellular processes.
Biochemical and physiological effects:
Studies have shown that 1-(2-methylphenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione can induce apoptosis in cancer cells, reduce oxidative stress, and inhibit inflammation. 1-(2-methylphenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to have neuroprotective effects by reducing the accumulation of amyloid-beta and alpha-synuclein, which are associated with Alzheimer's and Parkinson's diseases, respectively.
実験室実験の利点と制限
One advantage of using 1-(2-methylphenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its relatively simple synthesis process. However, the limited availability of 1-(2-methylphenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione and its potential toxicity at high concentrations are some of the limitations of its use in experiments.
将来の方向性
Further research is needed to fully understand the mechanism of action of 1-(2-methylphenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione and its potential therapeutic applications. Future studies could focus on optimizing the synthesis process of 1-(2-methylphenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, investigating its toxicity profile, and exploring its efficacy in treating various diseases. In addition, the development of 1-(2-methylphenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione derivatives with improved pharmacological properties could be a promising direction for future research.
In conclusion, 1-(2-methylphenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a synthetic compound that has shown promise in various fields of medicine. Its potential therapeutic applications, mechanism of action, and biochemical and physiological effects have been studied extensively. Further research is needed to fully understand the pharmacological properties of 1-(2-methylphenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione and its potential as a therapeutic agent.
合成法
The synthesis of 1-(2-methylphenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves a multi-step process that includes the condensation of 2-methylbenzaldehyde and pyrrole, followed by cyclization with barbituric acid. The final product is obtained through purification by recrystallization.
科学的研究の応用
1-(2-methylphenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties. In addition, 1-(2-methylphenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
6-hydroxy-1-(2-methylphenyl)-5-[(E)-pyrrol-2-ylidenemethyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-10-5-2-3-7-13(10)19-15(21)12(14(20)18-16(19)22)9-11-6-4-8-17-11/h2-9,21H,1H3,(H,18,20,22)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPGDRQHMONLQD-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(C(=O)NC2=O)C=C3C=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=C(C(=O)NC2=O)/C=C/3\C=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-phenyl-5-(2-phenylethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6074419.png)
![1-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-2-methylpiperidine](/img/structure/B6074427.png)

![5-hydroxy-7-oxo-6b-(4-propylphenyl)-6b,7-dihydro-11bH-indeno[1,2-b]naphtho[2,1-d]furan-11b-yl acetate](/img/structure/B6074439.png)
![3-[(3-fluorophenyl)amino]-1,3-diphenyl-1-propanone](/img/structure/B6074440.png)

![5-benzyl-2-{4-[chloro(difluoro)methoxy]phenyl}-2,5-dihydro-3H-pyridazino[4,3-b]indol-3-one](/img/structure/B6074448.png)
![N-[4-(allyloxy)phenyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B6074450.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-6-oxo-N-(tetrahydro-2-furanylmethyl)-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6074457.png)
![methyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}butanoate](/img/structure/B6074474.png)
![N-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6074494.png)
![3-chloro-6-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B6074496.png)

![5-[(5-isoquinolinyloxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B6074511.png)